Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Lipophilicity ADME CNS Drug Discovery

Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (CAS 852437-08-2) is a synthetic small molecule belonging to the 1,2,4-triazolo[4,3-b]pyridazine class, a privileged scaffold extensively explored for central nervous system (CNS) and kinase-targeted applications. It features a 4-ethoxyphenyl substituent at the 3-position and an ethyl butanoate thioether at the 6-position, distinguishing it from closely related analogs that bear 4-methoxyphenyl, 3-fluorophenyl, or thiophene substituents.

Molecular Formula C19H22N4O3S
Molecular Weight 386.47
CAS No. 852437-08-2
Cat. No. B2804762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
CAS852437-08-2
Molecular FormulaC19H22N4O3S
Molecular Weight386.47
Structural Identifiers
SMILESCCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OCC)C=C1
InChIInChI=1S/C19H22N4O3S/c1-4-15(19(24)26-6-3)27-17-12-11-16-20-21-18(23(16)22-17)13-7-9-14(10-8-13)25-5-2/h7-12,15H,4-6H2,1-3H3
InChIKeyIQJZXFOXGWSHLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (CAS 852437-08-2): Core Scaffold, Physicochemical Identity, and Comparator Space


Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (CAS 852437-08-2) is a synthetic small molecule belonging to the 1,2,4-triazolo[4,3-b]pyridazine class, a privileged scaffold extensively explored for central nervous system (CNS) and kinase-targeted applications [1][2]. It features a 4-ethoxyphenyl substituent at the 3-position and an ethyl butanoate thioether at the 6-position, distinguishing it from closely related analogs that bear 4-methoxyphenyl, 3-fluorophenyl, or thiophene substituents [3]. This compound is primarily offered by screening compound suppliers for early-stage drug discovery and chemical biology probe development, where its differentiated substitution pattern may confer distinct target selectivity or physicochemical properties relative to in-class alternatives.

Why Generic Substitution Fails for Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate: Substituent-Dependent Selectivity in Triazolopyridazine Chemical Space


Triazolopyridazine derivatives cannot be treated as interchangeable chemical probes. Across the established literature, even minor substituent variations at the 3-aryl position (e.g., 4-methoxy vs. 4-ethoxy vs. 3-fluoro) produce substantial shifts in target binding affinity, selectivity profiles, and lipophilicity-driven ADME properties [1][2]. The 4-ethoxyphenyl moiety in this compound introduces a distinct electronic and steric environment compared to the more common 4-methoxyphenyl or halogenated-phenyl analogs catalogued in LRRK2 inhibitor patents and anxiolytic series [3]. These differences directly impact structure-activity relationships (SAR), meaning data generated on a 4-methoxy or 3-fluoro congener cannot be reliably extrapolated to support procurement decisions for the 4-ethoxy derivative.

Quantitative Evidence Guide: Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (CAS 852437-08-2) vs. Comparators


3-Aryl Substituent Lipophilicity: 4-Ethoxy vs. 4-Methoxy Phenyl in Triazolopyridazine Scaffolds

The 4-ethoxyphenyl substituent increases calculated lipophilicity relative to the 4-methoxyphenyl analog (compound 66 in US 9,187,484 B2), a key determinant of blood-brain barrier penetration and CNS target engagement [1]. While direct experimental logP/logD values for the target compound are not publicly available, the ethoxy to methoxy substitution is predicted to increase logP by approximately +0.5 to +0.7 units based on the Hansch π constant difference (Δπ ≈ +0.5 for –CH₂– extension) [2].

Lipophilicity ADME CNS Drug Discovery

Triazolopyridazine Scaffold Activity in [³H]Diazepam Binding Assay: Class-Level Evidence for CNS Target Engagement

The 1,2,4-triazolo[4,3-b]pyridazine scaffold has demonstrated activity in the [³H]diazepam binding assay, a direct measure of benzodiazepine-site affinity on the GABA-A receptor [1]. In the foundational 1981 study by Albright et al., multiple 6-(substituted-phenyl) derivatives inhibited [³H]diazepam binding with IC₅₀ values in the nanomolar to low micromolar range; the 3,6-disubstitution pattern present in the target compound is directly analogous to the most potent congeners described (e.g., 3-phenyl-6-(4-chlorophenyl) derivative, IC₅₀ = 0.18 μM) [1].

Anxiolytic GABA-A Receptor Benzodiazepine Binding Site

Antimicrobial SAR: 3-Substituent-Dependent Activity in Triazolopyridazine Series

A 2014 study by Ruso et al. systematically evaluated the antimicrobial activity of fifteen 3-substituted [1,2,4]triazolo[4,3-b]pyridazine derivatives against bacterial and fungal strains, establishing that the nature of the 3-substituent (aryl, heteroaryl, or fused ring) directly determines both the spectrum and potency of activity [1]. All compounds in the series exhibited 'good to moderate' activity, but quantitative MIC data for individual substituents were reported, enabling SAR differentiation. The 4-ethoxyphenyl substituent in the target compound represents an unexplored substitution within this pharmacophore space, creating an opportunity to probe whether the ethoxy oxygen's hydrogen-bond acceptor capacity contributes to target binding in a manner distinct from the 4-methoxy, 4-chloro, or unsubstituted phenyl analogs tested in the published series [1].

Antimicrobial Antibacterial Antifungal

LRRK2 Kinase Inhibitor Patent Space: Positional Differentiation of the 4-Ethoxyphenyl Analog

The U.S. patent US 9,187,484 B2 discloses a series of triazolopyridazine-based LRRK2 kinase inhibitors that includes multiple 3-aryl-substituted ethyl butanoate thioethers, but does not explicitly claim or exemplify the 4-ethoxyphenyl derivative [1]. The closest explicitly claimed analogs bear 4-methoxyphenyl (compound 66), 2-methoxyphenyl (compound 69), 3-methoxyphenyl (compound 72), 3-fluorophenyl (compound 76), and 3,4-difluorophenyl (compound 77) substituents [1]. The absence of the 4-ethoxyphenyl analog from the exemplified compound set, despite the presence of the closely related 4-methoxyphenyl analog, suggests this substitution was either not synthesized or not prioritized during the patent prosecution. For a procurement decision, this creates a freedom-to-operate advantage and a structural novelty opportunity, as the 4-ethoxy analog may exhibit patent-distinct IP status while retaining the core pharmacophore required for LRRK2 engagement.

LRRK2 Parkinson's Disease Kinase Inhibitor

Recommended Application Scenarios for Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate (CAS 852437-08-2)


CNS Drug Discovery: Anxiolytic Lead Exploration via Benzodiazepine-Site Binding

Procure the target compound as a structurally novel probe for [³H]diazepam binding site engagement on GABA-A receptors. The triazolopyridazine scaffold, validated by Albright et al. (1981) for anxiolytic activity, provides a non-benzodiazepine chemotype with demonstrated in vitro binding affinity (class-level IC₅₀ range: 0.18–10 μM) [1]. The 4-ethoxyphenyl substituent is predicted to enhance lipophilicity (ΔlogP ≈ +0.5–0.7 vs. 4-methoxy analog), potentially improving blood-brain barrier penetration compared to more polar in-class alternatives [2]. Use in competitive binding assays to establish SAR and selectivity relative to benzodiazepine and non-benzodiazepine reference standards.

LRRK2 Kinase Inhibitor Program: Filling the 4-Ethoxy Patent Gap

Deploy the target compound in LRRK2 biochemical kinase inhibition assays to determine whether the 4-ethoxyphenyl substitution, which is absent from the exemplified set in US 9,187,484 B2, confers differentiated potency or selectivity [1]. The closely related 4-methoxyphenyl analog (compound 66) serves as the direct comparator; quantifying the IC₅₀ delta between the ethoxy and methoxy congeners directly addresses whether the alkyl chain extension produces a meaningful pharmacological difference. This testing supports composition-of-matter patent filing strategies and kinase selectivity panel profiling.

Antimicrobial SAR Expansion: 3-Substituent Screening Against Bacterial and Fungal Panels

Integrate the target compound into a focused antimicrobial screening cascade against S. aureus, E. coli, C. albicans, and A. niger, aligned with the assay conditions reported by Ruso et al. (2014) [1]. The published 3-substituted triazolopyridazine series demonstrated substituent-dependent antimicrobial activity, but the 4-ethoxyphenyl analog was not tested. Determining MIC values for this compound fills a documented SAR gap and may reveal enhanced activity driven by the ethoxy group's electronic or steric contribution.

Physicochemical Profiling and ADME Triage: logD7.4 and Metabolic Stability Assessment

Subject the target compound to chromatographic logD7.4 determination and microsomal metabolic stability assays (human and rodent liver microsomes) to experimentally validate the predicted lipophilicity increase (ΔlogP ≈ +0.5–0.7 vs. 4-methoxy analog) and assess metabolic liability [1]. The ethoxy group's susceptibility to O-dealkylation by cytochrome P450 enzymes may differentiate the compound's clearance profile from the 4-methoxy analog. These data directly inform the selection of the 4-ethoxy analog over its 4-methoxy congener for in vivo pharmacokinetic studies in CNS or anti-infective programs.

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